2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine
Description
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine (CAS: 1339417-18-3) is a substituted morpholine derivative with the molecular formula C₁₃H₁₈BrNO and a molecular weight of 284.20 g/mol . Its structure features:
- A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom).
- Ethyl and methyl groups at the 5-position of the morpholine ring.
- A 3-bromophenyl group (bromine at the meta position of the benzene ring) at the 2-position of the morpholine.
However, analogous brominated aromatic compounds (e.g., isoxazole derivatives in ) suggest that bromination or substitution reactions involving amines or halides may be involved in its preparation.
Properties
Molecular Formula |
C13H18BrNO |
|---|---|
Molecular Weight |
284.19 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-ethyl-5-methylmorpholine |
InChI |
InChI=1S/C13H18BrNO/c1-3-13(2)9-16-12(8-15-13)10-5-4-6-11(14)7-10/h4-7,12,15H,3,8-9H2,1-2H3 |
InChI Key |
YKOQYCMSDFQMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with ethylmethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and high yield. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Oxidized derivatives such as 2-(3-bromo-4-hydroxyphenyl)-5-ethyl-5-methylmorpholine.
Reduction: Reduced forms like 2-(3-phenyl)-5-ethyl-5-methylmorpholine.
Substitution: Substituted products such as 2-(3-hydroxyphenyl)-5-ethyl-5-methylmorpholine.
Scientific Research Applications
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The ethyl and methyl groups at the 5-position may influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural and physicochemical differences between 2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine and related compounds from the evidence:
Key Observations:
Heterocyclic Core: The main compound’s morpholine ring distinguishes it from isoxazole (Compounds 51, 53, 6) and pyridine (Compound 39) derivatives. Isoxazole-based compounds (e.g., 51, 53) exhibit higher molecular weights due to additional substituents like imino groups or bromomethyl chains .
Brominated Aromatic Substituents :
- The 3-bromophenyl group in the main compound contrasts with 2-bromophenyl in Compound 6 and 3-bromo-2-chloro-5-ethylphenyl in Compound 5 . The bromine’s position affects steric hindrance and electronic properties.
Alkyl and Functional Group Variations: The 5-ethyl-5-methyl substituents on the morpholine ring are unique; analogous compounds feature diethylamino phenyl (51), bromomethyl (53), or hydroxymethyl (5) groups.
Physicochemical Properties
Biological Activity
2-(3-Bromophenyl)-5-ethyl-5-methylmorpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of brominated phenyl derivatives with morpholine under controlled conditions. The final product is characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . In vitro tests demonstrated growth inhibition zones ranging from 8 mm to 17 mm depending on the concentration used.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus ATCC 6538 | 8 mm |
| This compound | Enterococcus faecium E5 | 17 mm |
This suggests that the bromine substitution on the phenyl ring may enhance the compound's antimicrobial efficacy by increasing lipophilicity and membrane permeability.
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies using cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) indicated that treatment with this compound resulted in a significant reduction in cell viability, with a decrease of approximately 55% at a concentration of 10 μM after three days.
In vivo studies involving xenograft models further supported these findings, showing that the compound effectively inhibited tumor growth without significant toxicity to the host organisms.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. It is proposed to act as an inhibitor of certain protein kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
Additionally, molecular docking studies suggest that the compound binds effectively to active sites on target proteins, disrupting their function and leading to apoptosis in cancer cells.
Case Studies
- Antimicrobial Case Study : A study conducted on various derivatives of morpholine indicated that those containing bromine substitutions exhibited enhanced antimicrobial activity compared to their non-brominated counterparts. The study concluded that the presence of a bromine atom significantly contributes to the overall antimicrobial effect.
- Antitumor Case Study : In an experimental setup involving xenograft models, mice treated with this compound showed a marked reduction in tumor size compared to control groups. This study emphasized the compound's potential as a therapeutic agent for treating aggressive breast cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
